molecular formula C58H71F6N11O14S2 B12397498 Lanreotide (diTFA)

Lanreotide (diTFA)

Cat. No.: B12397498
M. Wt: 1324.4 g/mol
InChI Key: ZICMZXSFZZKHGN-XCNZXRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanreotide (diTFA) is a synthetic polypeptide analogue of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide (diTFA) is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and gastroenteropancreatic neuroendocrine tumors. It is known for its long-acting properties and is marketed under the brand name Somatuline .

Preparation Methods

Lanreotide (diTFA) is synthesized through a solution phase synthesis method. The process involves the coupling of two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield Lanreotide acetate . The industrial production of Lanreotide (diTFA) follows a similar method, ensuring high purity and consistency in the final product.

Chemical Reactions Analysis

Lanreotide (diTFA) undergoes several types of chemical reactions, including:

Scientific Research Applications

Lanreotide (diTFA) has a wide range of scientific research applications:

Mechanism of Action

Lanreotide (diTFA) exerts its effects by binding to somatostatin receptors, particularly types 2 and 5 (SSTR2 and SSTR5). This binding inhibits the release of growth hormone and other hormones by suppressing cyclic adenosine monophosphate (cAMP) production and activating ion currents such as potassium and calcium. This leads to hyperpolarization of the cell membrane and inhibition of calcium-mediated depolarization . Additionally, Lanreotide (diTFA) has antiproliferative effects, making it effective in tumor growth inhibition .

Comparison with Similar Compounds

Lanreotide (diTFA) is compared with other somatostatin analogues such as octreotide and pasireotide. While all these compounds share a similar mechanism of action, Lanreotide (diTFA) is unique due to its longer half-life and sustained-release formulation, which allows for less frequent dosing . Similar compounds include:

Lanreotide (diTFA) stands out due to its prolonged action and efficacy in treating hormone-related disorders and tumors.

Properties

Molecular Formula

C58H71F6N11O14S2

Molecular Weight

1324.4 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H69N11O10S2.2C2HF3O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1

InChI Key

ZICMZXSFZZKHGN-XCNZXRHRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.